molecular formula C7H4N2O2 B1585720 6-Cyanonicotinic acid CAS No. 70165-31-0

6-Cyanonicotinic acid

Cat. No. B1585720
Key on ui cas rn: 70165-31-0
M. Wt: 148.12 g/mol
InChI Key: WMHSQCDPPJRWIL-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

To a solution of the nicotinic acid N-oxide (51 g, 0.37 mol) in 1.2 L of DMF, NaCN (54 g, 1.1 mol) was added, followed by triethylamine (255 mL, 1.83 mol) and TMSCl (185 mL). The reaction mixture was stirred at 110° C. for 10 h, filtered. and the filtrate was concentrated. The residue was dissolved in 100 mL of 2N HCl and extracted with methylene chloride. The organic layers were combined, concentrated and recrystallised from water to yield 12 g (22%) of the product.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Name
Quantity
185 mL
Type
reactant
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N+:4]([O-])[CH:3]=1.[C-]#N.[Na+].[CH2:14]([N:16](CC)CC)C.C[Si](Cl)(C)C>CN(C=O)C>[C:14]([C:5]1[CH:6]=[CH:7][C:2]([C:1]([OH:10])=[O:9])=[CH:3][N:4]=1)#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C(C1=C[N+](=CC=C1)[O-])(=O)O
Name
Quantity
54 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
255 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
185 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
and the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(#N)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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